molecular formula C20H24N4O4S B2636071 N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899989-06-1

N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2636071
CAS No.: 899989-06-1
M. Wt: 416.5
InChI Key: QMKNSXXJVJNJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide" is a thieno-pyrazolyl oxalamide derivative characterized by a cycloheptyl group, a sulfone-substituted thieno-pyrazole moiety, and a phenyl substituent.

Properties

IUPAC Name

N-cycloheptyl-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c25-19(21-14-8-4-1-2-5-9-14)20(26)22-18-16-12-29(27,28)13-17(16)23-24(18)15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKNSXXJVJNJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Structural Overview

The compound belongs to the thieno[3,4-c]pyrazole class, which is known for various biological activities. Its structure includes a thieno-pyrazole moiety and an oxalamide group, which may contribute to its biological properties.

1. Antioxidant Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antioxidant properties. A study highlighted the effectiveness of synthesized thieno[2,3-c]pyrazole compounds as antioxidants against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish) . The alterations in erythrocytes were used as biological indicators to assess the antioxidant efficacy of these compounds.

Table 1: Erythrocyte Alterations After Exposure to 4-Nonylphenol

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound 7a12 ± 1.03
Compound 7b0.6 ± 0.16
Compound 7e28.3 ± 2.04
Compound 7f3.7 ± 0.37
Compound 829.1 ± 3.05

This table illustrates the protective effect of certain thieno[3,4-c]pyrazole compounds against erythrocyte damage induced by toxic agents.

2. Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of specific enzymes involved in inflammatory pathways. This class of compounds has shown promise in modulating immune responses and reducing inflammation in various biological models .

3. Antimicrobial Activity

The antimicrobial activity of thieno[3,4-c]pyrazole derivatives has also been documented. These compounds exhibit efficacy against various bacterial strains, indicating their potential use in developing new antimicrobial agents .

Case Studies

A notable case study involved the synthesis and evaluation of several thieno[2,3-c]pyrazole compounds for their antioxidant and antimicrobial activities. The study demonstrated that specific substitutions on the pyrazole ring significantly influenced both antioxidant and antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on structural analogs discussed in broader literature, comparisons often focus on:

  • Bioactivity: Pyrazole and sulfone-containing derivatives are known for kinase inhibition (e.g., JAK2, CDK) or anti-inflammatory properties.
  • Solubility and Stability : Substituents like sulfone groups enhance solubility but may reduce metabolic stability.

Hypothetical Comparison Table (Typical Parameters)

Compound Name Target Affinity (IC50 nM) Solubility (mg/mL) LogP Synthetic Steps
Target Compound N/A N/A N/A N/A
2-Phenylthieno[3,4-c]pyrazole sulfonamide 12.3 (JAK2) 0.45 2.8 8
Cyclohexyl-oxalamide-pyrazolyl derivative 8.7 (CDK4) 0.78 3.1 10
Naphthyl-substituted thieno-pyrazole 23.1 (COX-2) 0.12 4.2 12

Structural and Methodological Considerations

The evidence highlights tools like SHELX and ORTEP-3 , which are critical for crystallographic analysis . For instance:

  • SHELXL : Used for refining small-molecule structures, ensuring accurate bond-length and angle measurements, which are vital for comparing steric or electronic effects in analogs .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize conformational flexibility, a key factor in structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.